![molecular formula C7H6N2O2 B3007789 7-Methylbenzo[c][1,2,5]oxadiazole 1-oxide CAS No. 3523-86-2](/img/structure/B3007789.png)
7-Methylbenzo[c][1,2,5]oxadiazole 1-oxide
Overview
Description
7-Methylbenzo[c][1,2,5]oxadiazole 1-oxide (CAS: 3523-86-2) is a heterocyclic compound featuring a benzene ring fused to a 1,2,5-oxadiazole (furoxan) moiety, with a methyl substituent at the 7-position and an N-oxide group .
Preparation Methods
The synthesis of 7-Methylbenzo[c][1,2,5]oxadiazole 1-oxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methyl-2-nitroaniline with a suitable reagent to form the oxadiazole ring . The reaction conditions often include the use of solvents like acetic acid and catalysts such as sulfuric acid to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
7-Methylbenzo[c][1,2,5]oxadiazole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The methyl group on the benzene ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have highlighted the potential of 7-methylbenzo[c][1,2,5]oxadiazole 1-oxide derivatives as effective antimicrobial agents. Notably:
- Antitubercular Activity : A compound derived from this class demonstrated promising activity against Mycobacterium tuberculosis (Mtb), showing minimum inhibitory concentration (MIC) values of 1.1 μM against actively replicating Mtb and 6.6 μM against dormant forms. This indicates its potential as a treatment for tuberculosis, particularly in resistant strains .
- Mechanism of Action : The mechanism involves blocking translation within the bacterial cells, which is crucial for developing effective treatments against antibiotic-resistant strains .
2. Antithrombotic Properties
Another significant application is in the prevention of thrombotic events associated with cardiovascular diseases:
- In Vivo Studies : Various derivatives of this compound were evaluated for their antithrombotic effects using mouse models. Compounds demonstrated varying degrees of protection against thromboembolic events, with some achieving up to 80% survival rates compared to controls .
- Comparison of Efficacy : In a study comparing the efficacy of these compounds to standard antiplatelet agents like aspirin (ASA), several derivatives showed superior protective effects against thromboembolic events .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-Methylbenzo[c][1,2,5]oxadiazole 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Reactivity and Stability
The reactivity of benzo[c][1,2,5]oxadiazole 1-oxide derivatives is heavily influenced by substituents:
- Nitro groups: In 4,6-dinitro-7-(thiazol-2-ylamino)benzo[c][1,2,5]oxadiazole 1-oxide (), nitro groups at the 4- and 6-positions enhance electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions with amines or thiols .
- This may limit its utility in reactions requiring strong electrophilic centers but improve stability under acidic conditions .
- Thiazole/aminothiazole substituents: Derivatives like 4,6-dinitro-7-(thiazol-2-ylamino) analogs exhibit unique electronic profiles due to conjugation between the thiazole and benzoxadiazole rings, as evidenced by NMR shifts (δ 7.30–9.08 ppm for protons) and distinct ¹³C/¹⁵N NMR patterns .
Physicochemical Properties
Comparative data for key derivatives:
Mutagenicity and Toxicity
Benzo[c][1,2,5]oxadiazole 1-oxide derivatives exhibit varying toxicity profiles:
- Mutagenicity : The parent scaffold (without methyl/nitro groups) is a DNA-reactive mutagen in Salmonella typhimurium assays, with eight positive examples .
- Mitigation via substituents : N-Oxides of simpler furoxans (e.g., 1,2,5-oxadiazole N-oxides) show reduced mutagenicity, suggesting that methyl or bulky substituents (as in the 7-methyl derivative) may sterically hinder DNA interaction .
Anticancer and Immunomodulatory Effects
- PD-L1 inhibition: Novel benzoxadiazole derivatives (e.g., 4,6-dinitro-7-thiazolylamino) disrupt PD-1/PD-L1 interactions, with IC₅₀ values in the nanomolar range, though the 7-methyl analog’s activity remains untested .
- Cytotoxicity: 1,2,5-Oxadiazole N-oxides exhibit non-selective cytotoxicity in both oxygenated and hypoxic environments, limiting therapeutic utility compared to hypoxia-targeted nitroaromatics .
Biological Activity
7-Methylbenzo[c][1,2,5]oxadiazole 1-oxide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic methods have been explored to enhance yield and purity, including microwave-assisted synthesis which has shown promise in producing oxadiazole derivatives efficiently .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it demonstrated a minimum inhibitory concentration (MIC) of 1.1 μM against Mycobacterium tuberculosis (Mtb), indicating strong antitubercular activity . The compound's ability to inhibit both actively growing and dormant forms of Mtb is particularly noteworthy as it addresses the challenge of antibiotic resistance.
Microorganism | MIC (μM) |
---|---|
Mycobacterium tuberculosis (active) | 1.1 |
Mycobacterium tuberculosis (dormant) | 6.6 |
Staphylococcus aureus | Not specified |
Escherichia coli | Not specified |
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies have shown that derivatives of benzo[c][1,2,5]oxadiazole can exhibit antiproliferative effects against human cancer cell lines such as HCT-116 and PC-3. The cytotoxicity was assessed using the MTT assay, revealing promising results for certain derivatives .
Antioxidant and Anti-inflammatory Properties
Research indicates that oxadiazole derivatives possess antioxidant capabilities. For instance, compounds showed significant radical scavenging activity in DPPH assays, with percentages ranging from 32% to 87% compared to ascorbic acid as a reference . Furthermore, anti-inflammatory effects were observed in vivo using the carrageenan-induced paw edema model.
The biological activity of this compound can be attributed to its ability to generate reactive oxygen species (ROS), which play a crucial role in inhibiting microbial growth and inducing apoptosis in cancer cells . The modulation of redox homeostasis within cells is a potential mechanism through which this compound exerts its effects.
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study 1 : A study involving the treatment of tuberculosis in macrophage cell lines demonstrated that the compound effectively inhibited Mtb growth over a period of 15 days. This suggests not only bactericidal properties but also potential for use in chronic infections where bacteria can reside within host cells .
- Case Study 2 : In cancer research, derivatives were tested against various cell lines with results indicating significant growth inhibition. The structure-activity relationship (SAR) analysis revealed that specific substituents on the oxadiazole ring enhanced cytotoxicity against tumor cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 7-methylbenzo[c][1,2,5]oxadiazole 1-oxide and its derivatives?
The synthesis often involves cyclization reactions or functionalization of pre-existing benzofuroxan scaffolds. For example, derivatives can be synthesized via nucleophilic substitution or cycloaddition reactions. A notable approach includes the use of acetylpyruvate in the formation of quinoxaline glyoxylates from benzo[c][1,2,5]oxadiazole 1-oxide intermediates . Optimization of reaction conditions, such as solvent choice and temperature, is critical to avoid side reactions like tautomerism .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : and NMR are used to confirm substitution patterns and tautomeric forms. For example, distinct signals at δ 7.99 ppm (aromatic protons) and δ 146.3 ppm (furoxan carbons) are diagnostic .
- IR spectroscopy : Absorption bands near 1565 cm (NO asymmetric stretch) and 1627 cm (furoxan ring vibrations) confirm structural features .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas, e.g., [M+H] peaks for nitro-substituted derivatives .
Q. What are the primary applications of benzofuroxan derivatives in materials science?
Benzo[c][1,2,5]oxadiazole derivatives are used in polymer solar cells due to their electron-withdrawing properties. Alkyl/alkoxy side chains enhance π-π stacking and charge transport, as demonstrated in BO2FC8-based polymers, which improved power conversion efficiency (PCE) from 6.4% to 11.0% .
Advanced Research Questions
Q. How does tautomerism between 1-oxide and 3-oxide forms influence the reactivity of benzofuroxans?
The equilibrium between benzo[c][1,2,5]oxadiazole 1-oxide and 3-oxide via a dinitroso intermediate complicates reaction pathways. For instance, tautomerism affects nucleophilic addition sites and cycloaddition regioselectivity. NMR studies in CDCl or CDCN can resolve isomeric ratios, as shown for morpholinothiazol-substituted derivatives . Computational studies (DFT) further elucidate energy barriers and tautomer stability .
Q. How can researchers reconcile contradictory data on mutagenicity versus therapeutic potential in benzofuroxan derivatives?
While some derivatives exhibit mutagenicity due to the aromatic N-oxide structural alert , others show antiparasitic or antitumor activity . Mitigation strategies include:
- Introducing electron-withdrawing groups (e.g., nitro) to reduce electrophilicity.
- Conducting structure-activity relationship (SAR) studies to isolate pharmacophores from mutagenic moieties.
- Using in silico models (e.g., Leadscope’s expert-rule-based system) to predict and minimize toxicity .
Q. What computational approaches are used to predict the electronic and thermodynamic properties of 1,2,5-oxadiazole N-oxide systems?
Density functional theory (DFT) calculates dipole moments, polarizability, and heats of formation. For example, DFT studies on 1,2,5-oxadiazole 2-oxide rings provide vibrational frequency assignments and hyperpolarizability trends, aiding in the design of energetic materials or nonlinear optical (NLO) compounds .
Properties
IUPAC Name |
4-methyl-3-oxido-2,1,3-benzoxadiazol-3-ium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-5-3-2-4-6-7(5)9(10)11-8-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQHBJZOWUYLPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NO[N+](=C12)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.